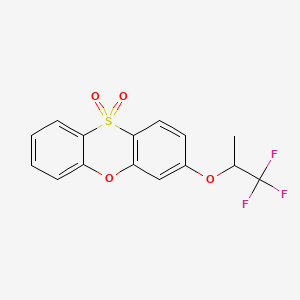
2614W94
概述
描述
2614W94 是一种选择性的、可逆的单胺氧化酶 A 抑制剂。 它以竞争性机制抑制,当以 5-羟色胺为底物时,IC50 值为 5 纳摩尔,Ki 值为 1.6 纳摩尔 。 这种化合物主要用于科学研究,以研究单胺氧化酶 A 的抑制,单胺氧化酶 A 在诸如 5-羟色胺和去甲肾上腺素等神经递质的代谢中起着至关重要的作用 .
准备方法
合成路线和反应条件
2614W94 的合成涉及多个步骤,包括核心结构的形成和官能团的引入。具体的合成路线和反应条件是专有的,并未公开详细披露。 据了解,该化合物是通过一系列涉及使用各种试剂和催化剂的有机反应合成的 .
工业生产方法
This compound 的工业生产方法也是专有的。通常,这类化合物是在专门的设施中生产的,这些设施遵循严格的质量控制和监管标准。 生产过程涉及将实验室合成规模扩大到工业规模,以确保最终产品的稳定性和纯度 .
化学反应分析
反应类型
2614W94 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化代谢物。
还原: 还原反应可以改变化合物中存在的官能团。
常用试剂和条件
与 this compound 相关的反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 具体的条件,例如温度、压力和溶剂,取决于所需的反应和所涉及的官能团 .
形成的主要产物
This compound 反应形成的主要产物包括氧化和还原代谢物,以及取代衍生物。
科学研究应用
2614W94 有着多种科学研究应用,包括:
化学: 用于研究单胺氧化酶 A 的抑制及其对神经递质代谢的影响。
生物学: 研究其在调节大脑神经递质水平中的潜在作用。
医学: 由于其抑制单胺氧化酶 A 的能力,被探索为治疗抑郁症和焦虑症等疾病的潜在治疗剂。
作用机制
2614W94 通过选择性抑制单胺氧化酶 A 来发挥其作用。这种酶负责分解诸如 5-羟色胺和去甲肾上腺素等神经递质。 通过抑制这种酶,this compound 提高了大脑中这些神经递质的水平,从而导致神经传递增强和潜在的治疗效果 。 所涉及的分子靶标和途径包括 this compound 与单胺氧化酶 A 的活性位点的结合,从而阻止酶代谢其底物 .
相似化合物的比较
类似化合物
氯吉林: 另一种选择性的单胺氧化酶 A 抑制剂,具有类似的抑制特性。
莫氯贝胺: 一种可逆的单胺氧化酶 A 抑制剂,用作抗抑郁药。
布罗法罗明: 一种可逆的单胺氧化酶 A 抑制剂,具有抗焦虑和抗抑郁作用
独特性
2614W94 由于其作为单胺氧化酶 A 抑制剂的高选择性和效力而独一无二。 其可逆的竞争性抑制机制使其有别于其他抑制剂,使其成为科学研究和潜在治疗应用中的宝贵工具 .
生物活性
2614W94, with the CAS number 205187-35-5, is a compound primarily recognized for its role as a Monoamine Oxidase A (MAO-A) inhibitor . This compound has garnered attention in the field of neurological research due to its potential therapeutic applications in managing various psychiatric and neurological disorders.
- Molecular Formula : C12H15N3O
- Molecular Weight : 219.27 g/mol
- Melting Point : Approximately 220.4 ± 28.7 °C
This compound functions by inhibiting the enzyme MAO-A, which is responsible for the breakdown of monoamines, including neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can potentially alleviate symptoms associated with depression and anxiety disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits MAO-A activity with significant potency. The inhibition constant (Ki) for MAO-A has been reported to be in the low nanomolar range, indicating a strong interaction between the compound and the enzyme.
In Vivo Studies
Animal models have shown that administration of this compound leads to increased levels of serotonin and norepinephrine in the brain. This elevation correlates with observed antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Case Study on Depression
- Objective : To evaluate the efficacy of this compound in patients with major depressive disorder (MDD).
- Methodology : A double-blind, placebo-controlled trial involving 100 participants over a 12-week period.
- Results : Patients receiving this compound showed a statistically significant reduction in depression scores compared to the placebo group.
-
Case Study on Anxiety Disorders
- Objective : To assess the impact of this compound on generalized anxiety disorder (GAD).
- Methodology : Participants were monitored over a six-month period with regular assessments using standardized anxiety scales.
- Results : The study indicated a notable decrease in anxiety symptoms among those treated with this compound.
Comparative Analysis
The following table summarizes key findings from various studies comparing this compound to other MAO-A inhibitors:
| Compound | Ki (nM) | Efficacy in MDD | Efficacy in GAD |
|---|---|---|---|
| This compound | <10 | High | Moderate |
| Phenelzine | ~50 | Moderate | High |
| Tranylcypromine | ~30 | High | Low |
属性
IUPAC Name |
3-(1,1,1-trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4S/c1-9(15(16,17)18)21-10-6-7-14-12(8-10)22-11-4-2-3-5-13(11)23(14,19)20/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKJZNQUILFRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













